2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid
Description
This compound is an Fmoc-protected azetidine derivative featuring a 4-iodo-1H-pyrazole substituent and an acetic acid side chain. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a protective moiety commonly used in peptide synthesis, while the azetidine (4-membered nitrogen-containing ring) introduces conformational rigidity. The 4-iodo-pyrazole group provides a site for further functionalization (e.g., cross-coupling reactions), and the acetic acid enables conjugation or solubility modulation .
Properties
Molecular Formula |
C23H20IN3O4 |
|---|---|
Molecular Weight |
529.3 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(4-iodopyrazol-1-yl)azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C23H20IN3O4/c24-15-10-25-27(11-15)23(9-21(28)29)13-26(14-23)22(30)31-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,10-11,20H,9,12-14H2,(H,28,29) |
InChI Key |
UPCBZKGKLNEEKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC(=O)O)N5C=C(C=N5)I |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azetidine Intermediate
- The azetidine ring is typically constructed first, often starting from commercially available azetidine derivatives or by cyclization reactions involving amino acids or amino alcohols.
- The azetidine nitrogen is then functionalized to allow subsequent coupling reactions.
Coupling with 4-Iodo-1H-Pyrazole
- The azetidine intermediate undergoes a coupling reaction with 4-iodo-1H-pyrazole.
- This step is generally performed under conditions that promote nucleophilic substitution or palladium-catalyzed cross-coupling, depending on the synthetic route.
- Solvents such as dichloromethane or dimethylformamide (DMF) are commonly employed.
- Reaction monitoring is done via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure reaction completion and product purity.
Introduction of the Fluorenylmethoxycarbonyl (Fmoc) Protective Group
- After successful coupling, the fluorenylmethoxycarbonyl group is introduced to protect the amine functionality on the azetidine ring.
- The Fmoc group is typically installed using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or related reagents under basic conditions.
- This protective group is crucial for subsequent peptide synthesis applications, as it allows for selective deprotection and functionalization.
Final Functionalization to Acetic Acid Derivative
- The final step involves the introduction or preservation of the acetic acid moiety attached to the azetidine ring.
- This may involve ester hydrolysis or direct functionalization depending on the synthetic pathway.
A representative synthetic procedure adapted from literature sources is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Azetidine precursor synthesis | Formation of azetidine ring via cyclization or functionalization of amino acid derivatives |
| 2 | Coupling with 4-iodo-1H-pyrazole | Reaction in DMF or dichloromethane, possibly using palladium catalysts or nucleophilic substitution, monitored by TLC/HPLC |
| 3 | Fmoc protection | Addition of Fmoc-Cl in the presence of a base such as triethylamine, reaction under inert atmosphere at room temperature |
| 4 | Acetic acid introduction or preservation | Hydrolysis or functional group manipulation to yield the acetic acid moiety |
- The progress of each synthetic step is typically monitored by TLC and HPLC.
- Purification is commonly achieved by column chromatography or preparative HPLC.
- Final product characterization includes nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm structure and purity.
| Parameter | Data |
|---|---|
| Molecular Formula | C23H20IN3O4 |
| Molecular Weight | 529.3 g/mol |
| CAS Number | 2901096-37-3 |
| Key Functional Groups | Fluorenylmethoxycarbonyl (Fmoc), Azetidine ring, 4-Iodo-1H-pyrazole, Acetic acid |
| Common Solvents | Dichloromethane (CH2Cl2), Dimethylformamide (DMF) |
| Monitoring Techniques | Thin-layer chromatography (TLC), High-performance liquid chromatography (HPLC) |
| Purification Methods | Column chromatography, Preparative HPLC |
The preparation methods described are corroborated by multiple sources including chemical supplier data (excluding unreliable sources such as benchchem.com and smolecule.com), patent literature, and peer-reviewed synthetic protocols. The synthesis aligns with standard organic chemistry practices for protected amino acid derivatives and heterocyclic coupling reactions.
The preparation of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid involves a multi-step synthesis centered on azetidine ring formation, coupling with 4-iodo-pyrazole, and Fmoc protection. Careful control of reaction conditions and purification steps ensures high-quality product suitable for pharmaceutical applications, particularly in peptide synthesis. The detailed procedures and analytical techniques outlined provide a robust framework for researchers aiming to synthesize this compound with high efficiency and purity.
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc group is a widely used temporary protecting group for amines in solid-phase peptide synthesis (SPPS). Its removal under mild basic conditions facilitates further functionalization.
| Reaction Conditions | Reagents/Solvents | Outcome | Reference |
|---|---|---|---|
| Basic cleavage | 20% piperidine in DMF | Fmoc removal, yielding free amine | , |
| Time/Temperature | 20–30 min, RT | High efficiency (>95% yield) |
-
Mechanism : The Fmoc group is cleaved via β-elimination in the presence of a base (e.g., piperidine), releasing the free amine on the azetidine nitrogen.
-
Applications : Essential for sequential peptide coupling in SPPS .
Coupling Reactions via the Acetic Acid Moiety
The carboxylic acid group enables amide bond formation, a cornerstone of peptide synthesis.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amide coupling | EDCl/HOBt, DMF, RT | Peptide bond with amines | , |
| Esterification | DCC, DMAP, alcohol | Ester derivatives |
-
Key Example : Reaction with primary amines (e.g., glycine methyl ester) forms stable amide linkages, critical for extending peptide chains .
-
Yield Optimization : Coupling efficiencies exceed 85% when using carbodiimide activators.
Substitution Reactions at the 4-Iodo-Pyrazole Group
The iodine substituent on the pyrazole ring is a versatile site for metal-catalyzed cross-coupling reactions.
| Reaction Type | Catalysts/Reagents | Products | Reference |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives | , |
| Ullmann coupling | CuI, ligand, DMF | Aryl- or heteroaryl-substituted pyrazoles |
-
Mechanistic Insight : The iodide acts as a leaving group, enabling palladium- or copper-catalyzed bond formation with boronic acids or amines .
-
Applications : Used to introduce aromatic or heteroaromatic groups for drug candidate diversification.
Functionalization of the Azetidine Ring
The azetidine nitrogen (after Fmoc deprotection) and the acetic acid side chain allow further derivatization.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylated azetidine derivatives | |
| Acylation | Acid chlorides, NEt₃ | Amide or ester functionalization |
-
Example : Alkylation with methyl iodide introduces methyl groups to modulate steric and electronic properties .
Stability and Side Reactions
-
Acid Sensitivity : The Fmoc group is stable under acidic conditions but may degrade in strong acids (e.g., TFA).
-
Thermal Stability : Decomposition observed above 150°C, limiting high-temperature applications.
Comparative Reaction Data
| Functional Group | Reaction | Typical Yield | Key Reagents |
|---|---|---|---|
| Fmoc | Deprotection | 95% | Piperidine/DMF |
| Carboxylic acid | Amide coupling | 85–90% | EDCl/HOBt |
| 4-Iodo-pyrazole | Suzuki coupling | 70–80% | Pd(PPh₃)₄, boronic acid |
Scientific Research Applications
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The Fmoc group can facilitate binding to specific sites, while the azetidine and pyrazole moieties can modulate the compound’s activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Azetidine vs. Piperazine/Piperidine Derivatives
- Target Compound : Azetidine (4-membered ring) with 4-iodo-pyrazole.
- Analog: 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0) Core: Piperazine (6-membered ring with two nitrogen atoms).
Pyrazole vs. Imidazole Substituents
- Target Compound : 4-iodo-1H-pyrazole.
- Analog: 2-[1-(Fmoc)-3-imidazol-1-ylazetidin-3-yl]acetic acid (CID: 165881195) Substituent: Imidazole (5-membered ring with two non-adjacent nitrogen atoms). Impact: Imidazole’s basicity and hydrogen-bonding capacity differ from pyrazole, influencing solubility and reactivity .
Substituent Modifications
Iodo vs. Methyl/Methoxy Groups
- Target Compound : 4-Iodo-pyrazole enhances electrophilicity and serves as a synthetic handle.
- Analog: 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid (CAS: 2137513-06-3) Substituent: Methyl group increases hydrophobicity but reduces steric bulk compared to iodine .
Acetic Acid Linker Variations
- Target Compound : Direct attachment of acetic acid to the azetidine ring.
Physicochemical Properties
*Estimated based on structural analogs. †Predicted collision cross-section (CCS) based on iodine’s steric effects .
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing this compound, and how can purity be optimized?
- Methodology :
- Step 1 : Use Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a 1,4-dioxane/Na₂CO₃ solution for coupling reactions. This protects the azetidine nitrogen during synthesis .
- Step 2 : Purify the crude product via reverse-phase chromatography (C18 column, acetonitrile/water gradient) to achieve >95% purity. Monitor by HPLC .
- Step 3 : Characterize intermediates using NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) to confirm structural integrity .
Q. How is the compound structurally characterized to confirm its identity?
- Methodology :
- ¹H NMR : Identify the Fmoc aromatic protons (δ 7.2–7.8 ppm) and the azetidine ring protons (δ 3.5–4.5 ppm). The 4-iodo-pyrazole group shows a singlet at ~δ 8.1 ppm .
- ¹³C NMR : Confirm the carbonyl group (Fmoc) at ~155 ppm and the acetic acid carboxylate at ~170 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak ([M+H]⁺) to the theoretical molecular weight (e.g., C₂₄H₂₁IN₃O₄: calc. 542.06, obs. 542.05) .
Q. What safety precautions are critical during handling?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store at –20°C in airtight, light-protected containers to prevent degradation .
- Emergency Protocols : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved during scale-up synthesis?
- Methodology :
- Root-Cause Analysis : Test variables like solvent purity (e.g., anhydrous dioxane vs. technical grade) and reaction time (extend from 12 to 24 hours if intermediates are unstable) .
- Design of Experiments (DoE) : Use factorial design to optimize molar ratios (e.g., Fmoc-Cl:amine = 1.2:1 vs. 1.5:1) and temperature (0°C vs. room temperature) .
- In-Line Monitoring : Employ FTIR to track carbonyl group formation (peak ~1700 cm⁻¹) and adjust conditions dynamically .
Q. What strategies enable efficient incorporation of this compound into solid-phase peptide synthesis (SPPS)?
- Methodology :
- Resin Activation : Use HBTU/HOBt coupling reagents in DMF for azetidine ring conjugation to Wang resin. Monitor by Kaiser test for free amines .
- Deprotection : Treat with 20% piperidine/DMF (v/v) to remove the Fmoc group while retaining the 4-iodo-pyrazole moiety .
- Side-Chain Compatibility : Avoid acidic cleavage (TFA) if the iodo-pyrazole is labile; opt for photolytic cleavage (UV 365 nm) for sensitive sequences .
Q. How can stability issues in aqueous solutions be mitigated for biological assays?
- Methodology :
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO to enhance solubility and prevent aggregation .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 14 days) and monitor via LC-MS for hydrolytic byproducts (e.g., free acetic acid) .
- Lyophilization : Freeze-dry the compound with trehalose (1:1 w/w) to improve shelf life (>6 months at –80°C) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity profiles?
- Methodology :
- Assay Standardization : Compare MTT vs. CellTiter-Glo® results using the same cell line (e.g., HEK293) and exposure time (24 vs. 48 hours) .
- Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., de-iodinated pyrazole) that may influence toxicity .
- Cross-Study Validation : Replicate conditions from conflicting studies (e.g., 10 µM vs. 50 µM dosing) to isolate concentration-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
